molecular formula C10H6BrNO B2422102 6-Bromoisoquinoline-1-carbaldehyde CAS No. 1782021-44-6

6-Bromoisoquinoline-1-carbaldehyde

Cat. No.: B2422102
CAS No.: 1782021-44-6
M. Wt: 236.068
InChI Key: NBMWJEJAUHWLSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromoisoquinoline-1-carbaldehyde is a chemical compound with the molecular formula C10H6BrNO and a molecular weight of 236.07 g/mol . It is a derivative of isoquinoline, featuring a bromine atom at the 6th position and an aldehyde group at the 1st position. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Safety and Hazards

6-Bromoisoquinoline-1-carbaldehyde is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation . Precautionary measures include washing thoroughly after handling and wearing protective gloves, clothing, and eye/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromoisoquinoline-1-carbaldehyde can be synthesized through several methods. One common approach involves the bromination of isoquinoline followed by formylation. The bromination is typically carried out using N-bromosuccinimide (NBS) in the presence of a suitable solvent and catalyst . The formylation step can be achieved using Vilsmeier-Haack reaction conditions, where a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) is used .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The product is typically purified through recrystallization or chromatography techniques to ensure its suitability for further applications .

Chemical Reactions Analysis

Types of Reactions

6-Bromoisoquinoline-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or acidic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaOMe in methanol or KOtBu in tert-butanol.

Major Products Formed

    Oxidation: 6-Bromoisoquinoline-1-carboxylic acid.

    Reduction: 6-Bromoisoquinoline-1-methanol.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloroisoquinoline-1-carbaldehyde
  • 6-Fluoroisoquinoline-1-carbaldehyde
  • 6-Iodoisoquinoline-1-carbaldehyde

Uniqueness

6-Bromoisoquinoline-1-carbaldehyde is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo counterparts. The bromine atom is more reactive in nucleophilic substitution reactions, making it a valuable intermediate for synthesizing a wide range of derivatives .

Properties

IUPAC Name

6-bromoisoquinoline-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO/c11-8-1-2-9-7(5-8)3-4-12-10(9)6-13/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBMWJEJAUHWLSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=O)C=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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